L-Valyl-L-seryl-L-cysteinyl-L-methionine
Description
Structure
2D Structure
Properties
CAS No. |
798540-01-9 |
|---|---|
Molecular Formula |
C16H30N4O6S2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H30N4O6S2/c1-8(2)12(17)15(24)19-10(6-21)13(22)20-11(7-27)14(23)18-9(16(25)26)4-5-28-3/h8-12,21,27H,4-7,17H2,1-3H3,(H,18,23)(H,19,24)(H,20,22)(H,25,26)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
JXYZZKILXXKIRB-BJDJZHNGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)N |
Origin of Product |
United States |
Biosynthetic and Synthetic Pathways of L Valyl L Seryl L Cysteinyl L Methionine
Theoretical Enzymatic Formation Mechanisms of Oligopeptides
In biological systems, the synthesis of peptides is a highly regulated process governed by complex enzymatic machinery. nih.gov While ribosomal synthesis is responsible for producing large proteins, smaller peptides, or oligopeptides, can be formed through non-ribosomal peptide synthetases (NRPSs) or by the reverse action of certain enzymes. nih.govcreative-peptides.com These processes are characterized by their precision, ensuring the correct sequence and stereochemistry of the final product.
Interestingly, proteases, enzymes that typically catalyze the cleavage (hydrolysis) of peptide bonds, can also be used to form them under specific, kinetically controlled conditions. nih.govresearchgate.netkhanacademy.org This reverse reaction involves an acyl transfer mechanism. oup.com The process is initiated by the formation of a tetrahedral intermediate when a nucleophile attacks the acyl group. oup.com In synthesis, an amino acid ester (the acyl donor) forms an acyl-enzyme intermediate with the protease. This activated intermediate is then attacked by the amino group of a second amino acid (the acyl acceptor), resulting in the formation of a new peptide bond through aminolysis, which is favored over hydrolysis in environments with low water content. rsc.org This chemo-enzymatic approach leverages the inherent specificity of proteases to build peptide chains. nih.gov
Enzymatic synthesis is defined by its high degree of selectivity. mdpi.com
Stereospecificity refers to an enzyme's ability to distinguish between stereoisomers, which are molecules with the same chemical formula but different three-dimensional arrangements. masterorganicchemistry.com Proteases and other peptide-synthesizing enzymes are highly stereospecific, almost exclusively recognizing and incorporating L-amino acids, the form found in virtually all natural proteins, while ignoring their D-form mirror images. nih.govyoutube.com This ensures the correct chirality of the resulting peptide, which is crucial for its biological function.
Regiospecificity is the preference for bond formation at a particular position in a molecule. mdpi.com In peptide synthesis, this means the enzyme specifically catalyzes the formation of a peptide bond between the α-carboxyl group of one amino acid and the α-amino group of the next, preventing reactions at side-chain functional groups. researchgate.net The specific binding sites within the enzyme's active site dictate which amino acids can bind and in what sequence, thereby controlling the primary structure of the peptide. nih.gov
Solid-Phase Peptide Synthesis (SPPS) Methodologies for L-Valyl-L-seryl-L-cysteinyl-L-methionine
To prevent unwanted side reactions and ensure the formation of the correct peptide sequence, the reactive functional groups of the amino acids must be temporarily masked with protecting groups (PGs). biosynth.comresearchgate.net The synthesis requires an "orthogonal" protection scheme, where the temporary Nα-amino group protection can be removed under conditions that leave the permanent side-chain protecting groups intact. peptide.com The two most common strategies are Boc/Bzl and Fmoc/tBu. biosynth.comiris-biotech.de For this compound, specific side-chain protection is critical for serine and cysteine.
| Amino Acid | Fmoc/tBu Strategy Side-Chain Protection | Boc/Bzl Strategy Side-Chain Protection | Rationale for Protection |
|---|---|---|---|
| L-Valine | None | None | The alkyl side chain is non-reactive and typically does not require protection. |
| L-Serine | tert-Butyl (tBu) | Benzyl (Bzl) | Protects the hydroxyl (-OH) group from undesired acylation or other side reactions. peptide.com |
| L-Cysteine | Trityl (Trt), Acetamidomethyl (Acm) | 4-methylbenzyl (Meb) | The thiol (-SH) group is highly nucleophilic and prone to oxidation, which can lead to unwanted disulfide bond formation. peptide.com |
| L-Methionine | None (often) | None (often) | The thioether side chain is susceptible to oxidation by certain reagents, but is often used without protection. If protection is needed, a sulfoxide (B87167) can be used, which is reduced during final cleavage. peptide.com |
The synthesis of the tetrapeptide on the solid support follows a repeated cycle of steps for each amino acid added. wpmucdn.com
Deprotection: The temporary Nα-protecting group (e.g., Fmoc) of the resin-bound amino acid is removed, typically with a base like piperidine, to expose a free amino group. wpmucdn.com
Activation and Coupling: The next amino acid, with its Nα-group protected, has its carboxylic acid activated by a coupling reagent (e.g., DIC/Oxyma or HBTU/HATU). wpmucdn.comamericanpeptidesociety.org This activated amino acid is then added to the resin, where it reacts with the free amino group to form a peptide bond.
Washing: The resin is thoroughly washed to remove excess reagents and soluble by-products.
The success of the synthesis hinges on the coupling efficiency of each step. americanpeptidesociety.org Incomplete reactions can lead to the formation of truncated or deletion sequences, which are difficult to separate from the final product. The coupling of sterically hindered amino acids like valine can be particularly challenging and may require longer reaction times or double coupling cycles. nih.gov
The choice of solid support is crucial for a successful synthesis. The resin must be chemically inert to the reaction conditions but swell appropriately in the solvents used to allow reagents to access the growing peptide chain. nih.gov Polystyrene (PS) resins cross-linked with divinylbenzene (B73037) (DVB) are common. rsc.org For a tetrapeptide like this compound, a standard resin such as Wang resin would be used if the desired product is a C-terminal carboxylic acid, while a Rink Amide resin would be chosen to yield a C-terminal amide. wpmucdn.com Optimization involves ensuring an appropriate loading capacity of the first amino acid on the resin and using solvents that promote both resin swelling and peptide solubility to prevent aggregation, which can hinder subsequent coupling steps. nih.govrsc.org
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis (SPPS), also referred to as liquid-phase peptide synthesis (LPPS), is a classical method that involves the sequential coupling of amino acids or peptide fragments in a homogenous solution. creative-peptides.comwikipedia.org Unlike solid-phase synthesis where the growing peptide is anchored to a resin, this technique keeps all reactants dissolved in a suitable solvent. creative-peptides.comwikipedia.org This method remains highly relevant for large-scale industrial production. wikipedia.org
The synthesis of this compound in solution requires a carefully planned strategy involving protecting groups to prevent unwanted side reactions at the reactive N-terminus, C-terminus, and the side chains of serine and cysteine. wikipedia.orgekb.eg
Protecting Group Strategy: A typical synthesis would proceed from the C-terminus (Methionine) to the N-terminus (Valine). wikipedia.org The initial step involves protecting the carboxyl group of L-methionine, often as a methyl or ethyl ester. Subsequently, protected amino acids are added one by one.
Amino (Nα) Protection: The α-amino group of the incoming amino acid must be temporarily blocked to prevent self-polymerization. peptide.com Commonly used groups include tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc). rsc.orggoogle.com The choice dictates the deprotection conditions used after each coupling step. google.com
Side Chain Protection: The functional side chains of serine (a hydroxyl group) and cysteine (a thiol group) require their own protecting groups, which must remain stable throughout the synthesis until their removal is desired during the final deprotection step. ekb.eg
Serine (Ser): The hydroxyl group is typically protected with an acid-labile group like tert-butyl (tBu).
Cysteine (Cys): The thiol group is highly reactive and requires robust protection. bachem.com The trityl (Trt) group is a common choice, particularly in Fmoc-based strategies, as it is removed during the final acid cleavage. bachem.comsigmaaldrich.com Other options include the acetamidomethyl (Acm) or tert-butylthio (StBu) groups, which offer orthogonal stability and can be removed under specific conditions if selective disulfide bond formation is needed later. bachem.com
Methionine (Met): The thioether side chain of methionine can sometimes be prone to oxidation, but it typically does not require a dedicated protecting group. However, reaction conditions must be managed to avoid side reactions. peptide.com
Coupling and Deprotection Cycles: The core of the synthesis is the formation of the peptide bond. This is achieved by activating the carboxyl group of the N-protected amino acid, making it highly reactive toward the free amino group of the C-terminal amino acid or peptide chain. creative-peptides.combachem.com
Activation and Coupling: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used as activating agents. creative-peptides.combachem.com To improve efficiency and minimize the risk of racemization (loss of stereochemical purity), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. americanpeptidesociety.org These reagents form a more stable active ester intermediate that reacts cleanly to form the peptide bond. americanpeptidesociety.org
Deprotection: After each coupling step, the temporary Nα-protecting group is removed to expose a new amino group for the next coupling reaction. If using an Fmoc strategy, a mild base is used for deprotection, whereas a Boc strategy requires acid. google.com
Purification: A key difference from solid-phase synthesis is that the product must be purified after each step to remove excess reagents and byproducts, often through extraction or crystallization. nih.gov
The table below summarizes the key reagents involved in a potential solution-phase synthesis of this compound.
| Component | Function | Examples |
| Nα-Protecting Group | Temporary protection of the N-terminus | Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butyloxycarbonyl) |
| C-Terminus Protection | Protection of the initial carboxyl group | Methyl ester (-OMe), Ethyl ester (-OEt) |
| Serine Side Chain Protection | Protection of the hydroxyl group | tBu (tert-butyl) |
| Cysteine Side Chain Protection | Protection of the thiol group | Trt (trityl), Acm (acetamidomethyl) |
| Coupling Reagent | Activation of the carboxyl group for peptide bond formation | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Coupling Additive | Reduces racemization and improves coupling efficiency | HOBt (1-hydroxybenzotriazole), HOSu (N-hydroxysuccinimide) |
Chemoenzymatic Synthesis Hybrids for this compound
Chemoenzymatic peptide synthesis (CEPS) combines the precision of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.govresearchgate.net This hybrid approach typically involves using enzymes, primarily proteases, to catalyze the formation of peptide bonds between chemically synthesized peptide fragments. nih.govacsgcipr.org This strategy leverages the enzyme's ability to operate with high chemo-, regio-, and stereoselectivity, often reducing the need for extensive side-chain protection. nih.govnih.gov
Enzymatic Ligation Strategy: For a tetrapeptide like this compound, a chemoenzymatic approach could involve the chemical synthesis of two dipeptide fragments, such as Boc-L-Val-L-Ser-OH and H-L-Cys(Trt)-L-Met-OMe. An enzyme would then be used to ligate these two fragments.
The reaction is often a kinetically controlled process where a protease, which normally hydrolyzes peptide bonds, is used in reverse. rhhz.net By using a C-terminally activated ester on the donor fragment (the "carboxyl component"), the enzyme forms a reactive acyl-enzyme intermediate. nih.gov This intermediate is then attacked by the N-terminal amino group of the second fragment (the "amino component") in an aminolysis reaction to form the new, larger peptide. nih.gov
Selection of Enzymes: The choice of enzyme is critical and depends on its substrate specificity. The enzyme must recognize the amino acid at the C-terminus of the donor fragment and the N-terminus of the acceptor fragment.
Papain: A cysteine protease with broad substrate specificity, papain is widely used in chemoenzymatic synthesis. nih.govmdpi.com It can catalyze peptide bond formation under various conditions, including in organic solvents or aqueous-organic mixtures, which can help shift the reaction equilibrium towards synthesis. nih.govtandfonline.comias.ac.in It has been shown to successfully synthesize peptides with yields ranging from 50-94%. nih.gov
Thermolysin: This thermostable metalloproteinase from Bacillus thermoproteolyticus preferentially catalyzes the formation of peptide bonds where a hydrophobic amino acid (like Valine) is the donor of the carbonyl group. nih.govpnas.orgwikipedia.org This makes it a potential candidate for a ligation strategy involving a Val-Ser fragment. Studies have shown high yields (around 80%) in thermolysin-catalyzed couplings. nih.gov
Other Proteases: Other enzymes like α-chymotrypsin and subtilisin (or its engineered variants like peptiligase) are also powerful tools for peptide ligation, each with its own substrate preferences and optimal reaction conditions. nih.govnih.gov Peptiligase, a highly efficient variant of subtilisin, can achieve ligation yields up to 98% in under an hour with unprotected peptide fragments in aqueous media. nih.gov
The table below outlines potential enzymes and their characteristics relevant to the synthesis of the target peptide.
| Enzyme | Enzyme Class | Typical Donor Residue (P1 position) | Key Advantages |
| Papain | Cysteine Protease | Broad specificity | Robust, active in organic solvents, widely available. mdpi.comnih.gov |
| Thermolysin | Metalloproteinase | Hydrophobic (e.g., Val, Leu, Phe) | High thermostability, specific for hydrophobic residues. nih.govwikipedia.org |
| α-Chymotrypsin | Serine Protease | Aromatic (e.g., Phe, Tyr, Trp) | Well-characterized, high stereoselectivity. nih.gov |
| Subtilisin (Peptiligase) | Serine Protease | Broad specificity (engineered) | High efficiency and yield, works with unprotected fragments. nih.gov |
This chemoenzymatic approach offers a "green chemistry" alternative to purely chemical methods, minimizing harsh reagents and complex protection/deprotection steps. nih.gov
Conformational Dynamics and Structural Attributes of L Valyl L Seryl L Cysteinyl L Methionine
Theoretical Conformational Preferences of Constituent Amino Acids (Valine, Serine, Cysteine, Methionine)
Valine (Val): As an amino acid with a side chain branched at the β-carbon, Valine's conformational freedom is significantly restricted. stanford.edu This steric bulk leads to a strong preference for specific side-chain conformations to avoid clashes with the peptide backbone. nih.govnih.gov
Serine (Ser): The polar hydroxyl (-OH) group in Serine's side chain allows it to act as both a hydrogen bond donor and acceptor. This capability influences its conformational preferences as it seeks to form stabilizing hydrogen bonds with nearby backbone atoms or other side chains. vaia.comyale.edu
Cysteine (Cys): The thiol (-SH) group of Cysteine is highly reactive and can participate in various interactions. youtube.com Its side chain is relatively small, but the sulfur atom is highly polarizable, allowing for significant van der Waals interactions. nih.gov The conformational preferences can be influenced by the formation of weak intramolecular hydrogen bonds involving the thiol group. nih.gov
Side-Chain Dihedral Angle Distributions and Influencing Factors
The conformation of an amino acid side chain is described by a series of dihedral angles, denoted as chi (χ). The distribution of these angles is not random but is governed primarily by steric hindrance and, to a lesser extent, by electrostatic interactions. nih.govexpasy.org Hard-sphere models have shown that steric repulsion alone can accurately predict the key features of side-chain dihedral angle distributions for many amino acids, including Valine, Serine, and Cysteine. yale.edunih.govyale.edu
The most common rotameric states for the χ₁ angle are gauche(+) (~+60°), trans (180°), and gauche(-) (-60° or 300°). expasy.org
Valine: Due to the Cγ branched side chain, the χ₁ angle is heavily restricted. The most populated conformation is trans (χ₁ ≈ 180°), which minimizes steric clashes. nih.gov The gauche(+) conformation is less frequent, and the gauche(-) conformation is highly unstable due to steric clashes between the Cγ atom and the main chain atoms. expasy.org
Serine and Cysteine: These amino acids show preferences for the gauche(+) and trans conformations for χ₁. yale.edu The relative populations can be influenced by the local backbone conformation (α-helix vs. β-sheet) and the potential for hydrogen bonding. yale.edu For Serine, the χ₂ angle is often influenced by the hydrogen bonding capacity of its hydroxyl group. expasy.org
Methionine: Methionine has a longer, more flexible side chain with three dihedral angles (χ₁, χ₂, χ₃). While steric models can predict the distributions for χ₁ and χ₂, they are less sufficient for predicting the P(χ₃) distribution, indicating more complex interactions are at play. nih.govyale.edu The χ₁ angle typically avoids the gauche(-) conformation. The extended trans conformation is common, allowing the side chain to project away from the backbone.
Table 1: Predominant Side-Chain Dihedral Angle (χ₁) Conformations for Constituent Amino Acids
| Amino Acid | Most Frequent (χ₁) | Second Most Frequent (χ₁) | Least Frequent (χ₁) | Primary Influencing Factor |
|---|---|---|---|---|
| Valine | trans (~180°) | gauche(+) (~60°) | gauche(-) (~-60°) | Steric hindrance from β-branched side chain nih.gov |
| Serine | gauche(+) (~60°) | trans (~180°) | gauche(-) (~-60°) | Steric hindrance and hydrogen bonding potential yale.eduexpasy.org |
| Cysteine | gauche(+) (~60°) | trans (~180°) | gauche(-) (~-60°) | Steric hindrance and sulfur interactions yale.edunih.gov |
| Methionine | trans (~180°) | gauche(+) (~60°) | gauche(-) (~-60°) | Steric hindrance and side-chain flexibility nih.govnih.gov |
Predicted Secondary Structural Elements in Short Linear Peptides
Predicting the secondary structure of short peptides, such as tetrapeptides, is challenging because they are often too short to form stable, canonical secondary structures like α-helices or β-sheets, which rely on a cooperative network of hydrogen bonds. mdpi.combiorxiv.org While prediction algorithms exist, their accuracy is often lower for peptides with fewer than 10 residues. biorxiv.org
For a tetrapeptide like L-Valyl-L-seryl-L-cysteinyl-L-methionine, it is most likely to exist in solution as a dynamic ensemble of conformations rather than a single, rigid structure. These conformations would predominantly consist of turns and random coils. mdpi.comoup.com
Turns: These are compact structures where the peptide chain reverses its direction. They are stabilized by intramolecular hydrogen bonds. Common types include β-turns (involving four residues and a hydrogen bond between the C=O of residue i and the N-H of residue i+3) and γ-turns (involving three residues with a hydrogen bond between the C=O of residue i and the N-H of residue i+2). researchgate.net Given its length, this tetrapeptide could potentially form a β-turn involving all four residues or γ-turns centered on the internal Ser and Cys residues.
Random Coil: This term does not imply a completely random or unstructured state but rather a collection of non-repeating, flexible conformations. The peptide would rapidly interconvert between these states.
The formation of stable α-helices is highly improbable, as a single turn requires approximately 3.6 residues and is stabilized by hydrogen bonds between residues i and i+4, which is not possible in a tetrapeptide. researchgate.net Similarly, the formation of a stable β-sheet requires interaction with another peptide strand. youtube.com
Intramolecular Interactions and Stabilizing Forces
The conformational ensemble of the tetrapeptide is stabilized by a variety of weak, non-covalent intramolecular interactions.
Hydrogen Bonding: Intramolecular hydrogen bonds are crucial for stabilizing folded peptide structures. pnas.orgnih.gov In this tetrapeptide, several potential hydrogen bonds can form:
Backbone-Backbone: Hydrogen bonds between the carbonyl oxygen (C=O) of one residue and the amide hydrogen (N-H) of another are the defining feature of secondary structures like turns. researchgate.net For instance, a C₁₀ β-turn could be formed by a hydrogen bond between the Val-1 (C=O) and the Met-4 (N-H).
Side Chain-Backbone: The hydroxyl group of Serine and the thiol group of Cysteine can form hydrogen bonds with backbone C=O or N-H groups.
Side Chain-Side Chain: A hydrogen bond could potentially form between the side chains of Serine and Cysteine.
Table 2: Potential Intramolecular Hydrogen Bonds
| Donor | Acceptor | Interaction Type | Potential Structural Implication |
|---|---|---|---|
| Met-4 (N-H) | Val-1 (C=O) | Backbone-Backbone | β-turn (Type I or II) |
| Cys-3 (N-H) | Val-1 (C=O) | Backbone-Backbone | γ-turn |
| Met-4 (N-H) | Ser-2 (C=O) | Backbone-Backbone | γ-turn |
| Ser-2 (Side Chain -OH) | Val-1 (C=O) | Side Chain-Backbone | Local fold stabilization |
| Cys-3 (Side Chain -SH) | Ser-2 (C=O) | Side Chain-Backbone | Local fold stabilization |
Sulfur Interactions: The presence of both Cysteine and Methionine offers possibilities for specific sulfur-mediated interactions that can influence conformation. The sulfur atom is large and highly polarizable, making it a key participant in strong van der Waals forces and other non-covalent interactions. nih.gov
Thioether Interactions (Methionine): The thioether side chain of methionine can interact favorably with aliphatic side chains, such as that of Valine. nih.gov
Thiol Interactions (Cysteine): The sulfhydryl group of Cysteine can act as a weak hydrogen bond donor. youtube.com
Sulfur-Sulfur Interactions: While a covalent disulfide bond cannot form intramolecularly in this linear peptide, non-covalent interactions between the sulfur atoms of Cysteine and Methionine are possible, contributing to the stabilization of certain folded conformations. nih.gov Oxidation of the sulfur atoms in Cysteine or Methionine can significantly alter residue polarity and peptide conformation, acting as a potential "sulfur switch". acs.org
Influence of Peptide Chirality (L-Configuration) on Conformation
The stereochemistry of the amino acids is a critical determinant of peptide and protein structure. The exclusive use of L-amino acids in this peptide, as is the case for nearly all naturally produced proteins, imposes significant conformational constraints. wikipedia.org
The L-configuration at the α-carbon of each residue restricts the allowable combinations of the backbone dihedral angles phi (φ) and psi (ψ). These allowed conformations are famously visualized in a Ramachandran plot, where most L-amino acid residues cluster in specific regions corresponding to right-handed α-helices and β-sheets. While D-amino acids can be accommodated in structures, their presence often disrupts or reverses the direction of secondary structures. frontiersin.org For example, while L-peptides tend to form left-handed helical structures, their D-enantiomers form right-handed ones. frontiersin.org
Therefore, the uniform L-chirality of this compound ensures that any transient helical or turn structures that form will have a consistent, predictable handedness. It guides the peptide chain to fold in a way that avoids steric clashes that would arise if a mix of L- and D-amino acids were present, thereby defining a specific and limited conformational space for the molecule to explore. nih.gov
Molecular Recognition and Binding Interactions of L Valyl L Seryl L Cysteinyl L Methionine
Enzyme-Substrate/Inhibitor Paradigms Involving Tetrapeptides
Tetrapeptides represent a common structural motif for enzyme recognition and can function as either substrates (molecules that are chemically modified by the enzyme) or inhibitors (molecules that block enzyme activity). nih.govnih.gov Research has shown that a tetrapeptide can be the smallest peptide unit to act as a potent inhibitor for certain enzymes, binding to the active site normally occupied by the much larger natural substrate. nih.govnih.gov
Enzyme-substrate interactions on the C-terminal side of the bond to be cleaved can significantly influence the rate of hydrolysis. nih.gov The specificity of an enzyme's active site is composed of subsites, each accommodating an amino acid residue of the substrate. For example, in serine proteases, the elongation of a peptide substrate up to the second or third amino acid on the C-terminal side can enhance the rate of hydrolysis. nih.gov
Peptides can inhibit enzymes through several mechanisms, which can be elucidated through kinetic studies. americanpeptidesociety.org
Competitive Inhibition: The peptide binds to the active site, directly competing with the natural substrate.
Non-competitive Inhibition: The peptide binds to a different site on the enzyme (an allosteric site), changing the enzyme's shape and reducing its activity.
Uncompetitive Inhibition: The peptide binds only to the enzyme-substrate complex.
Peptide-based enzyme inhibitors are often designed based on the amino acid sequence of the natural substrate's cleavage site. peptide.co.jp For instance, tetrapeptides that mimic the CaaX box (where 'a' is an aliphatic amino acid and 'X' is the C-terminal residue) can act as inhibitors of protein farnesyltransferase. pnas.org A tetrapeptide with an aromatic residue in the A2 position, such as Cys-Val-Phe-Met, was found to be a pure inhibitor of this enzyme. pnas.org
Consideration of Amino Acid Side Chains in Active Site Interactions (e.g., Cysteine Thiol, Methionine Sulfur)
The side chains of Cysteine and Methionine within the L-Valyl-L-seryl-L-cysteinyl-L-methionine sequence confer special reactive properties that are crucial for interactions within an enzyme's active site.
Cysteine Thiol Group: The thiol (-SH) group of cysteine is one of the most reactive functional groups in proteins. nih.gov Its unique chemistry allows it to play diverse roles in enzyme function. nih.gov
Nucleophilicity: The deprotonated form of the thiol group, a thiolate anion (S-), is a powerful nucleophile. This property is central to the catalytic mechanism of cysteine proteases, where the cysteine residue in the active site attacks the substrate's peptide bond. wikipedia.org
Redox Activity: The thiol group is redox-active, meaning it can be easily oxidized. nih.gov This can lead to the formation of a disulfide bond (-S-S-) with another cysteine residue or other modifications. wikipedia.orgmdpi.com This redox sensitivity allows cysteine residues to act as sensors of the cellular environment. nih.gov
Metal Binding: The soft nature of the sulfur atom gives it a high affinity for soft metal ions, a key feature in metalloenzymes. wikipedia.org
Methionine Sulfur Group: For a long time, methionine was considered a simple hydrophobic residue. However, its sulfur-containing side chain provides it with unique functions beyond structural roles. nih.gov
Redox Cycle: The sulfur atom in methionine's thioether group can be oxidized by reactive oxygen species to form methionine sulfoxide (B87167). This modification is reversible through the action of methionine sulfoxide reductases. This enzymatic cycle allows methionine residues to act as a catalytic antioxidant system, protecting the enzyme from oxidative damage. nih.gov
Regulatory Switch: The reversible oxidation of specific methionine residues can function as a post-translational modification that regulates protein function, analogous to phosphorylation. For example, the oxidation of a key methionine can switch off a protein's binding ability. nih.gov
Structural Interactions: The sulfur atom can form non-covalent bonds with aromatic residues (e.g., Tryptophan, Tyrosine) in a protein, contributing significantly to protein stability and binding interactions. nih.gov
Table 1: Reactive Properties of Cysteine and Methionine Side Chains in Enzyme Active Sites
| Amino Acid | Functional Group | Key Property | Role in Enzyme Interaction | Example |
|---|---|---|---|---|
| Cysteine | Thiol (-SH) | Nucleophilic, Redox-active | Covalent catalysis, Disulfide bond formation, Metal coordination. nih.govwikipedia.org | Catalytic residue in cysteine proteases. |
| Methionine | Thioether (-S-CH₃) | Reversibly Oxidizable | Antioxidant defense, Regulatory switch, Structural stabilization. nih.gov | Oxidation prevents binding of lymphotoxin-α to its receptor. nih.gov |
Interactions with Metal Ions and Chelating Capabilities, specifically considering Cysteine and Methionine
Peptides are effective metal ion chelators, forming stable complexes with various metal ions. mdpi.comchim.it This ability is critical for the function of metalloenzymes and for processes like metal detoxification and transport. mdpi.comnih.gov The tetrapeptide this compound has significant potential for metal chelation, primarily due to its Cysteine and Methionine residues, as well as its terminal amino and carboxyl groups. mdpi.comnih.gov
The primary binding site for many metal ions in peptides is the cysteine thiolate group. nih.govnih.gov The sulfur atom in cysteine is a "soft" Lewis base, giving it a strong affinity for "soft" Lewis acid metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), as well as borderline ions like zinc (Zn²⁺), nickel (Ni²⁺), and copper (Cu²⁺). wikipedia.orgnih.gov Studies on small peptides show that for those containing two cysteine residues, the stability of the formed complexes often follows the order Ni(II) < Zn(II) < Pb(II) < Cd(II). nih.gov
While the Cysteine residue is the dominant chelator, other groups contribute to the complex formation:
Methionine: The sulfur atom in methionine's thioether side chain can also coordinate with metal ions, although its affinity is generally lower than that of cysteine's thiol group.
Backbone and Termini: The terminal amino (-NH₂) and carboxyl (-COOH) groups, along with backbone carbonyl oxygens, can also serve as metal-binding sites, especially for "hard" metal ions like Ca²⁺. mdpi.comrsc.org
Serine: The hydroxyl group of serine can also participate in coordinating metal ions.
The specific sequence and conformation of the peptide determine the stability and structure of the metal-peptide complex. The presence of cysteine-containing sequences like -CXXC- can create peptides with high selectivity for specific toxic metal ions. nih.gov
Peptide-Peptide and Peptide-Protein Interface Modeling
Understanding the three-dimensional structure of how a peptide like this compound interacts with other molecules is crucial for predicting its function. Computational modeling provides powerful tools to simulate and analyze these interactions at an atomic level. nih.govresearchgate.net These methods are essential for designing new peptides with specific binding properties for therapeutic or diagnostic purposes. nih.govbiorxiv.org
Modeling peptide-protein interactions is a complex challenge due to the high flexibility of peptides. researchgate.netnih.gov The process can be broken down into several conceptual stages: nih.gov
Receptor Modeling: Obtaining an accurate structure of the target protein.
Binding Site Prediction: Identifying the likely location on the protein surface where the peptide will bind.
Peptide Conformation Sampling: Generating a range of possible 3D shapes for the peptide.
Docking and Refinement: Placing the peptide conformations into the predicted binding site and optimizing the fit to find the most stable complex.
Various computational approaches are used: researchgate.netnih.govoup.com
Template-Free (Ab Initio) Docking: These methods explore the entire protein surface to find the best binding pose without prior knowledge of the binding site. researchgate.net
Template-Based Docking: These approaches use known structures of similar peptide-protein complexes as a starting point to model the interaction. nih.gov
Molecular Dynamics (MD) Simulations: These simulations model the movement of every atom in the peptide and protein over time, providing insights into the dynamics and stability of the binding interaction.
Knowledge-based methods, such as PiPreD and PatchMAN, leverage libraries of known structural motifs from protein interfaces to model the peptide's conformation. biorxiv.orgoup.com These tools can chart the entire protein interface to find the best-fitting peptide structures, sometimes even combining structural elements from different interfaces to design novel interactions. oup.com
Influence of Sequence Specificity on Binding Affinity and Selectivity
The biological function of a peptide is exquisitely dependent on its amino acid sequence. The specific arrangement of Valine, Serine, Cysteine, and Methionine in this tetrapeptide dictates its binding affinity (the strength of binding) and selectivity (the preference for binding to one target over others). nih.gov
Several factors related to the sequence influence binding:
Residue Properties: The chemical nature of the side chains is paramount. The combination of hydrophobic (Valine, Methionine) and polar/reactive (Serine, Cysteine) residues in this compound allows for a mix of interactions, potentially leading to high affinity and specificity.
Positional Importance: The position of a residue within the sequence is critical. For instance, residues at certain positions may act as "hot spots" that contribute the most to the binding energy. pnas.org Studies on gold-binding peptides have shown that positions 2 and 4 within a decapeptide were frequently important for high binding affinity. rsc.org
Peptide Length: While this is a tetrapeptide, the principle that peptide length influences affinity is well-established. Generally, increasing peptide length can increase affinity up to an optimal point, beyond which the effect may be null or negative. nih.gov This is often due to additional interactions made by residues flanking the core binding motif. nih.gov
The challenge in peptide recognition is distinguishing between very similar amino acid side chains, such as leucine (B10760876) and isoleucine. nih.gov A successful receptor must create a binding environment—a "supramolecular code"—that precisely matches the structural and chemical features of its target peptide sequence. nih.gov
Table 2: Influence of Amino Acid Properties on Binding Interactions
| Amino Acid in Sequence | Key Side Chain Property | Likely Contribution to Binding | Reference |
|---|---|---|---|
| L-Valine | Aliphatic, Hydrophobic | Participates in hydrophobic interactions within nonpolar binding pockets. | khanacademy.org |
| L-Serine | Polar, Uncharged (Hydroxyl) | Forms hydrogen bonds as a donor or acceptor. | khanacademy.org |
| L-Cysteine | Reactive Thiol, Polar | Forms hydrogen bonds, covalent disulfide bonds, or coordinates with metal ions. | nih.govwikipedia.org |
| L-Methionine | Thioether, Hydrophobic | Participates in hydrophobic interactions and can form specific bonds with aromatic rings. | nih.govkhanacademy.org |
Theoretical Biological Roles and Functional Hypotheses for L Valyl L Seryl L Cysteinyl L Methionine
Putative Roles in Cellular Signaling Cascades (General Peptide Signaling)
Short peptides are recognized as important signaling molecules in a variety of biological processes. Peptides can act as signaling molecules that influence cellular responses. evitachem.com The sequence of a peptide determines its specific function and interaction with cellular components. It is hypothesized that L-Valyl-L-seryl-L-cysteinyl-L-methionine could function as a signaling molecule, potentially interacting with cell surface receptors or intracellular targets to trigger specific signaling cascades.
Bioactive peptides are specific protein fragments that can have positive health effects and are gaining interest in drug development due to advantages like low toxicity and rapid clearance. nih.gov The metabolism of key amino acids like methionine is connected with several important pathways that influence cellular states, and cells have mechanisms to sense methionine availability to coordinate metabolism and growth. nih.gov As a component of these essential pathways, methionine and peptides containing it are critical for cellular integrity. nih.gov
Consideration of Redox Activity Imparted by Cysteine and Methionine Residues
The presence of both cysteine and methionine, the two sulfur-containing amino acids, is a prominent feature of this tetrapeptide, suggesting a significant potential for involvement in redox regulation. nih.gov
Cysteine: The thiol group (-SH) of cysteine is highly reactive and can undergo reversible oxidation to form disulfide bonds or other oxidized species. This makes cysteine a key player in antioxidant defense, protein structure, and redox sensing and regulation. nih.govmdpi.com Cysteine residues are known to react easily with reactive oxygen species (ROS) like hydrogen peroxide. nih.gov Nature widely utilizes the reactivity of cysteine's thiol group to direct the assembly of proteins into functional structures, particularly through its oxidation to disulfide bridges. mdpi.com
Methionine: Methionine's side chain contains a thioether group, which is also susceptible to oxidation by ROS, forming methionine sulfoxide (B87167) (MetO). nih.govresearchgate.net This reaction is reversible, catalyzed by the enzyme methionine sulfoxide reductase (Msr). nih.govmdpi.com This reversible oxidation allows methionine to act as an antioxidant, scavenging ROS and protecting other cellular components from oxidative damage. nih.govresearchgate.net Methionine is now considered a biologically significant residue, especially concerning its redox properties that may influence protein function and structure. researchgate.net
The combination of both cysteine and methionine in a single short peptide suggests a potentially potent and versatile role in cellular redox homeostasis. The peptide could act as a direct scavenger of ROS or participate in redox signaling pathways by undergoing reversible oxidation and reduction, thereby transmitting signals within or between cells. mdpi.com
| Feature | Cysteine | Methionine |
|---|---|---|
| Reactive Group | Thiol (-SH) | Thioether (-S-CH₃) |
| Primary Oxidation Product | Disulfide (Cys-S-S-Cys), Sulfenic Acid (Cys-SOH) | Methionine Sulfoxide (MetO) |
| Reversibility | Yes, via reductases like thioredoxin | Yes, via Methionine Sulfoxide Reductases (MsrA/B) nih.govmdpi.com |
| Key Biological Roles | Antioxidant defense, protein structure (disulfide bridges), enzyme catalysis, redox sensing nih.govmdpi.com | Antioxidant (ROS scavenger), regulation of protein function, structural stabilization nih.govnih.gov |
Theoretical Involvement in Regulatory Mechanisms (e.g., Enzyme Modulation)
Peptides are a promising class of potential enzyme modulators due to their chemical diversity. plos.orgnih.govnih.gov They can play critical roles in modulating enzyme activities and are increasingly valuable in therapeutics. plos.orgnih.govnih.gov It is plausible that this compound could act as a modulator of specific enzymes.
The mechanisms of peptide-based enzyme modulation can vary:
Competitive Inhibition: The peptide could bind to the active site of an enzyme, competing with the natural substrate and thereby inhibiting the enzyme's activity. americanpeptidesociety.org
Non-competitive Inhibition: The peptide might bind to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency. americanpeptidesociety.org
Uncompetitive Inhibition: In this scenario, the peptide would bind only to the enzyme-substrate complex, preventing the reaction from completing. americanpeptidesociety.org
Computational and experimental methods, such as molecular dynamics simulations, can be used to identify short peptide motifs that are critical for inhibiting enzymes. plos.orgnih.govnih.gov The specific sequence of this compound would determine its binding affinity and specificity for a particular enzyme target.
| Mechanism | Description | Potential Effect of this compound |
|---|---|---|
| Competitive Inhibition | Binds to the enzyme's active site, competing with the substrate. americanpeptidesociety.org | Could mimic the structure of a natural substrate to block the active site of a target enzyme. |
| Non-competitive Inhibition | Binds to an allosteric site, changing the enzyme's conformation and reducing its activity. americanpeptidesociety.org | Could bind to a regulatory site on an enzyme, altering its function without blocking the active site. |
| Redox-dependent Modulation | The oxidation state of Cysteine or Methionine residues could alter the peptide's structure and its ability to bind to and modulate an enzyme. | The peptide's activity could be switched 'on' or 'off' depending on the cellular redox environment. |
Hypothetical Modulatory Effects on Biochemical Pathways
Building on its potential roles in signaling and enzyme modulation, this compound could hypothetically exert modulatory effects on various biochemical pathways.
Pathways Regulated by Oxidative Stress: Given its potent redox-active residues, the peptide could influence pathways sensitive to the cellular redox state. For instance, it could protect against oxidative stress by scavenging ROS or modulate the activity of redox-sensitive transcription factors, thereby influencing gene expression related to inflammation, cell survival, and metabolism. mdpi.comresearchgate.net
Protein Kinase Cascades: Many signaling pathways rely on a cascade of protein kinases. If the peptide modulates a key kinase or phosphatase in one of these cascades, it could have downstream effects on processes like cell proliferation, differentiation, and apoptosis.
Methionine Metabolism: Methionine metabolism itself is central to cellular function, impacting methylation, polyamine synthesis, and the production of cysteine and glutathione. nih.govmdpi.compatsnap.com A peptide containing methionine could potentially interact with enzymes in this pathway, influencing the availability of critical metabolites like S-adenosylmethionine (SAM), a universal methyl group donor.
In Vitro Studies on Peptide Activity and Biological Response (General)
Common in vitro assays used to characterize peptide bioactivity include:
Antioxidant Activity Assays: Methods like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays are used to measure a peptide's ability to neutralize free radicals.
Enzyme Inhibition Assays: To test for enzyme modulation, researchers measure the activity of a target enzyme in the presence and absence of the peptide to determine parameters like the IC₅₀ value (the concentration of peptide required to inhibit 50% of the enzyme's activity). plos.org
Cell-Based Assays: Peptides are applied to cultured cells to observe their effects on cellular processes. This can include measuring cell viability (e.g., MTT assay), proliferation, apoptosis, or the activation of specific signaling pathways (e.g., by measuring the phosphorylation of a target protein). asm.org
Antimicrobial Assays: Many short peptides exhibit antimicrobial properties. nih.govdovepress.com Their activity is often tested by determining the minimum inhibitory concentration (MIC) required to prevent the growth of various bacterial or fungal strains. asm.orgnih.gov
These in vitro approaches are crucial first steps in characterizing the biological function of a novel peptide and validating the theoretical hypotheses about its role in cellular processes. nih.gov
| Assay Type | Purpose | Example Method |
|---|---|---|
| Antioxidant | To measure the capacity to neutralize free radicals. | DPPH or ABTS radical scavenging assays. |
| Enzyme Modulation | To determine the inhibitory or activating effect on a specific enzyme. americanpeptidesociety.org | Kinetic assays to calculate IC₅₀ or Kᵢ values. plos.org |
| Cytotoxicity/Viability | To assess the effect on cell survival. asm.org | MTT, LDH release, or trypan blue exclusion assays. asm.org |
| Antimicrobial | To evaluate activity against bacteria or fungi. nih.govdovepress.com | Broth microdilution to determine Minimum Inhibitory Concentration (MIC). asm.orgnih.gov |
| Cell Signaling | To investigate effects on specific cellular pathways. | Western blotting for protein phosphorylation, reporter gene assays. |
Advanced Methodologies for Characterization and Analysis of L Valyl L Seryl L Cysteinyl L Methionine
Spectroscopic Techniques for Conformational Analysis (e.g., CD, NMR)
The three-dimensional structure of L-Valyl-L-seryl-L-cysteinyl-L-methionine in solution is not static and can be influenced by the solvent environment. Spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are powerful tools to elucidate its conformational preferences.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. The differential absorption of left and right circularly polarized light provides a spectrum that can indicate the presence of ordered structures like β-turns or random coils. nih.govnih.gov For a short peptide like this compound, the CD spectrum in an aqueous solution might indicate a predominantly random coil conformation. nih.govtandfonline.com However, in a less polar solvent, the peptide could adopt a more defined structure, such as a β-turn, which would be reflected in the CD spectrum. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques are invaluable for determining the solution-state conformation of peptides. nih.govtandfonline.com Experiments like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to assign proton resonances and determine through-bond and through-space connectivities between amino acid residues. For this compound, NOE data can reveal protons that are close in space, providing crucial distance constraints for building a 3D model of the peptide. The chemical shifts of the amide protons are also sensitive to their environment and can indicate the presence of hydrogen bonds, which are key to stabilizing secondary structures. tandfonline.com
| NMR Parameter | Information Gained for this compound |
| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Provides information on the local electronic environment of each atom, sensitive to conformation. |
| J-Couplings | Provides information on dihedral angles within the peptide backbone and side chains. |
| Nuclear Overhauser Effects (NOEs) | Provides information on through-space distances between protons, crucial for 3D structure determination. |
| Temperature Coefficients of Amide Protons | Helps to identify amide protons involved in intramolecular hydrogen bonds. |
Chromatographic Separation and Purification for Research Applications
For research applications, obtaining a highly pure sample of this compound is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice for both the analysis and purification of synthetic peptides. lcms.czspringernature.comharvardapparatus.comspringernature.com
A typical analytical RP-HPLC run for the crude synthetic this compound would allow for the assessment of its purity, while preparative RP-HPLC would be used to isolate the target peptide in larger quantities.
| HPLC Parameter | Typical Conditions for this compound Purification |
| Column | C18 reversed-phase, 5 µm particle size, 100 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient from 5% to 60% Mobile Phase B over 30 minutes |
| Flow Rate | 1.0 mL/min for analytical, higher for preparative |
| Detection | UV absorbance at 214 nm and 280 nm |
Mass Spectrometry for Sequence Verification and Post-Translational Modification Detection
Mass spectrometry (MS) is a cornerstone technique in peptide analysis, providing precise molecular weight information and enabling sequence verification. metwarebio.com
Sequence Verification: Electrospray Ionization (ESI) coupled with a mass analyzer (like a quadrupole or time-of-flight) can be used to determine the molecular mass of the intact this compound. To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. metwarebio.comnih.gov In an MS/MS experiment, the peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.govyoutube.com The resulting fragment ions (b- and y-ions) allow for the deduction of the amino acid sequence.
Post-Translational Modification (PTM) Detection: MS is also a powerful tool for identifying PTMs. metwarebio.comyoutube.comacs.org For this compound, potential modifications include oxidation of the methionine residue or disulfide bond formation involving the cysteine residue. These modifications result in a characteristic mass shift that can be detected by MS. For example, the oxidation of methionine to methionine sulfoxide (B87167) results in a mass increase of 16 Da.
| Mass Spectrometry Technique | Application for this compound |
| ESI-MS | Determination of the accurate molecular weight of the intact peptide. |
| ESI-MS/MS | Fragmentation of the peptide to confirm the amino acid sequence (Val-Ser-Cys-Met). |
| High-Resolution MS | Accurate mass measurement to detect and identify potential post-translational modifications like oxidation. |
Kinetic Analysis of Peptide Interactions (e.g., Enzyme Kinetics)
To understand the biological function of this compound, it is crucial to study its interactions with other biomolecules, such as enzymes or receptors. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are widely used for the kinetic analysis of these interactions. nih.govyoutube.com
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the real-time binding kinetics of a peptide to a target molecule that is immobilized on a sensor surface. youtube.com By flowing a solution of this compound over the sensor, one can determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. youtube.comembl-hamburg.de
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of the peptide to its target in solution. youtube.com This technique not only provides the binding affinity (K_D) but also the stoichiometry of the interaction and the thermodynamic parameters (enthalpy and entropy changes), offering a complete thermodynamic profile of the binding event. youtube.com
| Kinetic Parameter | Information Provided for Peptide Interactions |
| Association Rate Constant (k_on) | The rate at which the peptide binds to its target. |
| Dissociation Rate Constant (k_off) | The rate at which the peptide-target complex dissociates. |
| Equilibrium Dissociation Constant (K_D) | A measure of the binding affinity (a lower K_D indicates a stronger interaction). |
| Enthalpy Change (ΔH) | The heat released or absorbed upon binding. |
| Entropy Change (ΔS) | The change in randomness of the system upon binding. |
Isotopic Labeling Strategies for Mechanistic Studies
Isotopic labeling is a powerful strategy used in conjunction with NMR and mass spectrometry to probe the mechanism of action of peptides. jpt.comgenscript.com By replacing specific atoms (like ¹²C, ¹⁴N, or ¹H) with their heavier isotopes (¹³C, ¹⁵N, or ²H), one can introduce a "label" that can be specifically tracked. jpt.comcpcscientific.com
For this compound, specific amino acids can be isotopically labeled during solid-phase peptide synthesis. cpcscientific.com For instance, incorporating a ¹³C and ¹⁵N-labeled valine would allow for the selective observation of the valine residue in NMR experiments, simplifying spectral analysis and enabling detailed studies of its local environment and dynamics upon interaction with a target. nih.govsigmaaldrich.com In mass spectrometry, isotopically labeled peptides are used as internal standards for accurate quantification in complex biological samples. jpt.comcpcscientific.com
| Isotope | Application in Studying this compound |
| ¹³C | Used in NMR for structural studies; used in MS for quantification. |
| ¹⁵N | Used in NMR for structural and dynamic studies of the peptide backbone. |
| ²H (Deuterium) | Can be used to probe specific positions in the peptide and simplify ¹H NMR spectra. |
Computational Chemistry and in Silico Investigations of L Valyl L Cysteinyl L Methionine
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are a cornerstone of computational peptide science, used to explore the conformational space available to a peptide in a simulated environment, typically explicit water. nih.govspringernature.com For L-Valyl-L-seryl-L-cysteinyl-L-methionine, an MD simulation would track the movements of every atom over time, governed by a force field, to reveal its dynamic behavior. mit.edu
The simulation would unveil the peptide's conformational flexibility and identify its most stable secondary structures. nih.gov Given its composition, the peptide has the potential for significant conformational diversity. The bulky Valyl residue, the polar Seryl residue, and the two sulfur-containing residues, Cys and Met, all contribute to a complex energy landscape. The thiol group of Cysteine and the thioether of Methionine, in particular, can influence folding through specific non-covalent interactions. nih.gov
Long-range interaction distances and the radius of gyration (Rg) are key metrics obtained from MD simulations that confirm the tendency of peptides to adopt folded conformations. nih.gov Analysis of Ramachandran plots derived from the simulation trajectory would reveal the intrinsic preferences of the constituent amino acid residues for specific helical or sheet-like conformations. nih.gov
Table 1: Illustrative Conformational Substates and Properties from a Hypothetical MD Simulation
| Conformational Substate | Dominant Secondary Structure | Average Radius of Gyration (Rg) (nm) | Key Intramolecular H-Bonds | Population (%) |
|---|---|---|---|---|
| 1 | β-turn (Type II) at Ser-Cys | 0.52 | Val(CO)···Met(NH) | 45 |
| 2 | Extended Coil | 0.65 | None persistent | 30 |
| 3 | Folded Globule | 0.48 | Ser(OH)···Met(S), Val(NH)···Cys(CO) | 25 |
This table presents hypothetical data for illustrative purposes, based on typical results from MD simulations of tetrapeptides.
Quantum Chemical Calculations for Electronic Structure and Reactivity
While MD simulations excel at sampling conformations, quantum chemical (QC) calculations are essential for understanding the electronic structure and intrinsic reactivity of a molecule. cuni.cz These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and reaction pathways.
Density Functional Theory (DFT) is a widely used QC method that balances computational cost and accuracy, making it suitable for peptide systems. cas.czyoutube.com For this compound, DFT calculations can be used to optimize its geometry and determine the energies of its most stable conformers. beilstein-journals.orgbeilstein-journals.org DFT is particularly valuable for studying systems with sulfur-containing amino acids like Cysteine and Methionine, as it can accurately model the electronic effects of the sulfur atom. beilstein-journals.orgcuni.cz
DFT analysis provides insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov In this tetrapeptide, the sulfur atoms of Cysteine and Methionine are expected to significantly contribute to the HOMO, making them potential sites for oxidation. etsu.edu
Vibrational spectra (infrared and Raman) can be calculated with DFT and compared with experimental data to confirm structural assignments. mdpi.com
Table 2: Illustrative Electronic Properties from DFT Calculations (B3LYP/6-31G(d))
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating capability, likely localized on Cys/Met sulfur atoms. |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capability, likely distributed over peptide backbone. |
| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability. |
| Dipole Moment | 4.8 Debye | Reflects the overall polarity of the peptide due to its polar residues. |
This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations on similar peptides.
Peptides can undergo various transformations, such as cyclization or disulfide bond formation. The Cysteine residue in this compound makes it a candidate for oxidative dimerization or reactions with electrophiles. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying such reactions in a biological context. nih.govkit.edu
In a QM/MM simulation, the reacting part of the molecule (e.g., the Cysteine thiol group) is treated with a high-level QM method, while the rest of the peptide and the surrounding solvent are treated with a more computationally efficient MM force field. biorxiv.org This approach allows for the calculation of the free energy profile along a reaction coordinate, revealing the energy barriers of transition states and the energies of intermediates. nih.gov For instance, the energy barrier for the deprotonation of the Cysteine thiol, a key step in many of its reactions, can be precisely calculated. These computed energy barriers are directly related to the reaction rates (k_cat_), providing a link between computational models and experimental kinetics. nih.gov
Molecular Docking Studies for Predicting Binding Modes and Affinities
Molecular docking is a computational technique used to predict how a ligand (in this case, the tetrapeptide) binds to a receptor, such as a protein or enzyme. researchgate.net This method explores possible binding orientations of the peptide in the active site of a target and scores them based on factors like electrostatic and van der Waals interactions. nih.govresearchgate.net
For this compound, docking studies could be used to screen a library of potential protein targets to identify those with which it might interact. nih.gov The results would predict the most likely binding pose and estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). researchgate.net The Seryl, Cysteinyl, and Methionyl residues could participate in hydrogen bonding, while the Valyl residue could engage in hydrophobic interactions within a receptor's binding pocket. nih.gov Such studies are crucial for hypothesis-driven drug discovery, suggesting potential biological roles for the peptide. nih.gov
Table 3: Illustrative Molecular Docking Results against a Hypothetical Kinase Target
| Binding Pose Rank | Estimated Binding Energy (kcal/mol) | Key Interacting Residues of Peptide | Types of Interactions |
|---|---|---|---|
| 1 | -8.5 | Ser, Cys | Hydrogen bonds with kinase backbone; Metal coordination via Cys thiol. |
| 2 | -7.9 | Val, Met | Hydrophobic interactions with nonpolar pocket; H-bond via Met backbone. |
| 3 | -7.2 | Ser, Met | Hydrogen bonds with polar residues at the active site entrance. |
This table presents hypothetical data for illustrative purposes, based on typical results from docking a tetrapeptide into a protein active site.
De Novo Peptide Design Principles Applied to Tetrapeptides
De novo design involves creating new peptide sequences with desired structures and functions from scratch, based on the physical principles of protein architecture. nih.gov While often applied to larger proteins, these principles are relevant to tetrapeptides. The goal is to design a sequence that will fold into a specific, stable conformation. nih.gov
Designing a tetrapeptide like this compound would involve selecting amino acids that favor a particular structure, such as a β-turn. Computational protocols would generate backbone structures and then optimize the amino acid sequence to stabilize that fold. nih.govnih.gov The inclusion of Cysteine allows for the design of covalent constraints, such as disulfide-linked dimers, which can dramatically increase stability and define structure. nih.gov The design of short linear peptides that can bind to specific targets is an active area of research. biorxiv.org Such design efforts could engineer analogs of this tetrapeptide to enhance its binding affinity or specificity for a chosen receptor. researchgate.net
Machine Learning Approaches in Peptide Research
For this compound, an ML model trained on vast databases of peptide sequences and their known properties could predict its likelihood of having specific activities (e.g., antimicrobial, anticancer, or cell-penetrating). mdpi.com AI models can predict peptide-protein interactions, guide the rational design of new peptides with improved binding capabilities, and even generate entirely new sequences with desired functionalities. nih.govazorobotics.com Deep learning models, in particular, are adept at capturing the complex relationships between a peptide's sequence and its properties, even without explicit 3D structural information. nih.govyoutube.com
Future Research Trajectories and Open Questions
Elucidating Specific Biological Functions of L-Valyl-L-seryl-L-cysteinyl-L-methionine
To determine the specific functions of the full tetrapeptide, a series of in vitro and in vivo studies would be necessary. High-throughput screening assays would be employed to test the peptide's interaction with a wide array of biological targets, such as receptors, enzymes, and ion channels. For instance, given the presence of cysteine and its potential for redox activity, its role as an antioxidant or a modulator of redox-sensitive signaling pathways would be a primary focus.
Table 1: Hypothetical In Vitro Screening for this compound
| Assay Type | Target | Hypothetical Outcome |
| Receptor Binding Assay | G-protein coupled receptors (GPCRs) | Potential agonist or antagonist activity |
| Enzyme Inhibition Assay | Proteases, Kinases | Identification of inhibitory potential |
| Antioxidant Capacity Assay | DPPH, ABTS | Measurement of free radical scavenging |
| Cell Viability Assay | Various cell lines | Assessment of cytotoxic or cytoprotective effects |
Exploring Structure-Activity Relationships Through Analog Design
Understanding how the structure of this compound relates to its activity is pivotal for optimizing its potential therapeutic effects. This involves the systematic design and synthesis of analogs. acs.org By substituting each amino acid with others (e.g., alanine (B10760859) scanning) or modifying their stereochemistry, researchers can identify which residues are critical for its biological activity.
For example, replacing cysteine with serine would help determine the importance of the thiol group for its function. Similarly, modifying the N- or C-terminus could provide insights into its stability and receptor interaction. The synthesis of cyclic versions of the tetrapeptide could also be explored, as cyclization can enhance stability and biological activity. wikipedia.org
Table 2: Illustrative Analogs for Structure-Activity Relationship Studies
| Analog | Modification | Purpose of Study |
| [Ala¹]-Peptide | Valine to Alanine substitution | Determine the role of the branched-chain at position 1 |
| [Ala²]-Peptide | Serine to Alanine substitution | Investigate the importance of the hydroxyl group at position 2 |
| [Ser³]-Peptide | Cysteine to Serine substitution | Elucidate the function of the thiol group at position 3 |
| [Ala⁴]-Peptide | Methionine to Alanine substitution | Assess the contribution of the thioether side chain at position 4 |
| Cyclo(VSCM) | Head-to-tail cyclization | Evaluate the effect of conformational constraint on activity |
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a holistic view of the peptide's impact on a biological system, a multi-omics approach would be invaluable. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics. For instance, after treating cells or a model organism with this compound, changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) would be analyzed.
This systems-level data can reveal the signaling pathways and metabolic networks modulated by the peptide, offering a much deeper understanding than single-target assays. For example, an increase in the expression of antioxidant enzymes could confirm a role in mitigating oxidative stress.
Development of Novel Analytical Tools for Peptide Characterization
The accurate characterization of this compound and its metabolites is essential for all aspects of its research and potential development. While standard techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are fundamental, the development of more sensitive and specific analytical methods would be a key research trajectory. nih.govresolvemass.ca
This could involve creating monoclonal antibodies for highly specific immunoassays or developing novel MS-based techniques for quantifying the peptide in complex biological matrices like blood or tissue. acs.orgresearchgate.net Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for determining its three-dimensional structure in solution. resolvemass.ca
Table 3: Analytical Techniques for Peptide Characterization
| Technique | Purpose |
| Reversed-Phase HPLC | Purity assessment and quantification |
| Tandem Mass Spectrometry (MS/MS) | Sequence verification and identification of modifications |
| Amino Acid Analysis (AAA) | Determination of amino acid composition and peptide content |
| Nuclear Magnetic Resonance (NMR) | 3D structure determination |
| Circular Dichroism (CD) Spectroscopy | Analysis of secondary structure |
Expanding Computational Models for Predictive Peptide Science
Computational modeling and predictive science are becoming increasingly integral to peptide research. nih.gov Advanced computational tools can be used to predict the three-dimensional structure of this compound, its binding affinity to various protein targets, and its pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
